molecular formula C18H23NO3S B12118806 5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- CAS No. 927995-92-4

5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-

Cat. No.: B12118806
CAS No.: 927995-92-4
M. Wt: 333.4 g/mol
InChI Key: MWBBHVMDYTYLOO-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is notable for its unique structure, which includes a thiazole ring substituted with various functional groups, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- typically involves multiple steps. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiazole ring .

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

927995-92-4

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-2-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H23NO3S/c1-5-18(3,4)13-6-8-14(9-7-13)22-11-10-15-19-12(2)16(23-15)17(20)21/h6-9H,5,10-11H2,1-4H3,(H,20,21)

InChI Key

MWBBHVMDYTYLOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCC2=NC(=C(S2)C(=O)O)C

Origin of Product

United States

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